1-Butanol-d10

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-NWURLDAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369765 | |

| Record name | 1-Butanol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34193-38-9 | |

| Record name | 1-Butanol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Butanol-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with 1-Butanol-d10

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Among the deuterated building blocks available to the discerning scientist, this compound (CD₃(CD₂)₂CD₂OD) stands out for its utility and versatility. This fully deuterated analogue of 1-butanol, where all ten hydrogen atoms have been replaced with deuterium, offers a unique set of properties that make it an invaluable asset in a range of scientific endeavors, from synthetic chemistry to advanced drug development.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, spectroscopic characteristics, and key applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively leverage this important isotopically labeled compound in their work.

Physicochemical Properties: A Comparative Overview

The substitution of protium with deuterium imparts subtle yet significant changes to the physicochemical properties of 1-butanol. These alterations are primarily a consequence of the greater mass of deuterium, which influences bond vibrational energies and, subsequently, intermolecular interactions. A summary of these properties is presented below, with comparisons to non-deuterated 1-butanol where relevant.

| Property | This compound | 1-Butanol (non-deuterated) |

| Molecular Formula | C₄D₁₀O | C₄H₁₀O |

| Molecular Weight | 84.18 g/mol | 74.12 g/mol |

| CAS Number | 34193-38-9 | 71-36-3 |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 116-118 °C | 117.7 °C |

| Density | 0.920 g/mL at 25 °C | 0.810 g/mL at 20 °C |

| Refractive Index | n20/D 1.3956 | n20/D 1.399 |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

The most notable differences are the increased molecular weight and density of this compound, direct consequences of the heavier deuterium isotope. The boiling point remains largely unchanged, indicating that the isotopic substitution does not drastically alter the intermolecular forces governing the liquid state. The high isotopic purity, typically exceeding 98 atom % D, is a critical parameter for its applications, ensuring minimal interference from the corresponding protio-isotopologue.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through the reduction of a deuterated carboxylic acid ester, such as ethyl butyrate-d9. This method allows for the introduction of deuterium at all non-labile positions. A representative experimental protocol is outlined below.

Experimental Protocol: Reduction of Ethyl Butyrate-d9

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Ethyl butyrate-d9 (CD₃CD₂CD₂COOC₂H₅)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of ethyl butyrate-d9 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reduction of the ester.

-

The reaction is then carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) to decompose the excess lithium aluminum deuteride and the resulting aluminum alkoxide complex. This step is highly exothermic and should be performed with caution.

-

The resulting precipitate of aluminum salts is filtered off, and the ethereal solution is collected.

-

The filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum deuteride reacts violently with water. Therefore, all reagents and solvents must be scrupulously dried to prevent a hazardous reaction and to ensure the deuteride is not consumed by protic impurities.

-

Inert Atmosphere: This prevents the reaction of the highly reactive lithium aluminum deuteride with atmospheric moisture and oxygen.

-

Use of LiAlD₄ and D₂O: The use of lithium aluminum deuteride ensures the introduction of a deuterium atom at the C1 position, while the D₂O quench introduces the deuterium atom to the hydroxyl group, resulting in the fully deuterated this compound.

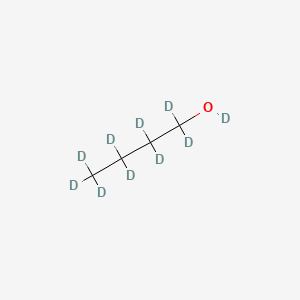

Caption: Synthesis of this compound via reduction of ethyl butyrate-d9.

Spectroscopic Properties: The Deuterium Signature

The complete deuteration of 1-butanol leads to distinct and informative changes in its spectroscopic signatures. Understanding these differences is crucial for the characterization and application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a perfectly pure sample of this compound, the ¹H NMR spectrum would be silent, as there are no protons to generate a signal. In practice, a small residual signal from any remaining protic impurities or from the solvent may be observed. The absence of signals corresponding to the butyl chain provides a direct measure of the isotopic purity.

-

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by the coupling of the carbon atoms to the directly attached deuterium atoms. Deuterium has a nuclear spin of 1, leading to a splitting of the carbon signals into multiplets (typically triplets for CD₂ groups and septets for CD₃ groups, though the fine structure may not always be fully resolved). The chemical shifts of the carbon atoms are also slightly shifted upfield compared to their non-deuterated counterparts due to the isotopic effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows significant shifts in the vibrational frequencies of the C-D and O-D bonds compared to the C-H and O-H bonds in 1-butanol.[1][2][3][4]

-

O-D Stretch: The broad O-H stretching band typically observed around 3300-3400 cm⁻¹ in alcohols is shifted to approximately 2400-2500 cm⁻¹ for the O-D stretch in this compound. This is a direct consequence of the heavier mass of deuterium.

-

C-D Stretch: The C-H stretching vibrations that appear in the 2850-3000 cm⁻¹ region for 1-butanol are shifted to the 2100-2250 cm⁻¹ region for the C-D stretches in this compound.

These distinct shifts in the IR spectrum provide a clear and unambiguous method for confirming the deuteration of the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound is fundamentally different from that of 1-butanol due to the mass increase of 10 atomic mass units.

-

Molecular Ion: The molecular ion peak ([M]⁺) for this compound will appear at m/z 84, whereas for 1-butanol it is at m/z 74.

-

Fragmentation Pattern: The fragmentation pattern will also be shifted. For example, the loss of a deuterated methyl radical (•CD₃) would result in a fragment at m/z 66, while the loss of a methyl radical (•CH₃) from 1-butanol gives a fragment at m/z 59. The characteristic alpha-cleavage leading to the [CH₂OH]⁺ fragment at m/z 31 in 1-butanol would be observed as a [CD₂OD]⁺ fragment at m/z 34 in this compound.[5]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research, particularly in the pharmaceutical industry.

Internal Standard in Analytical Methods

Due to its chemical similarity and mass difference from its non-deuterated counterpart, this compound is an ideal internal standard for quantitative analysis by mass spectrometry. For instance, it is used as a surrogate standard in the U.S. Environmental Protection Agency (EPA) Method 541 for the determination of 1-butanol and other compounds in drinking water.[6][7] The use of a deuterated internal standard allows for accurate correction of any analyte loss during sample preparation and instrumental analysis.

Building Block for Deuterated Drug Candidates

One of the most significant applications of this compound is as a starting material for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). The "deuterium kinetic isotope effect" can lead to a slowing of metabolic processes that involve the cleavage of a carbon-hydrogen bond. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to:

-

Improve Pharmacokinetic Profiles: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.

-

Reduce Formation of Toxic Metabolites: If a toxic metabolite is formed through a pathway involving C-H bond cleavage, deuteration at that site can reduce its formation.

-

Enhance Efficacy: By increasing the exposure of the parent drug, its therapeutic effect may be enhanced.

This compound provides a deuterated four-carbon chain that can be incorporated into larger molecules through various organic reactions.

Caption: Applications of this compound in drug development.

Tracer in Metabolic and Pharmacokinetic Studies

This compound can be used as a tracer to study the in vivo fate of butanol and related compounds. By administering the deuterated version and analyzing biological samples (e.g., blood, urine) by mass spectrometry, researchers can track its absorption, distribution, metabolism, and excretion without the need for radioactive labeling. This approach is crucial for understanding the metabolic pathways and potential toxicity of xenobiotics.

Conclusion

This compound is more than just a heavier version of its protio-analogue. Its distinct physicochemical and spectroscopic properties, stemming from the presence of deuterium, make it a powerful and versatile tool for researchers. From its role as a reliable internal standard in analytical chemistry to its application as a key building block in the synthesis of next-generation deuterated pharmaceuticals, this compound continues to be an indispensable compound in the advancement of chemical and biomedical sciences. The in-depth understanding of its properties, as outlined in this guide, is paramount for its effective and innovative application in the laboratory and beyond.

References

-

NIST Chemistry WebBook, SRD 69: 1-Butanol. [Link]

-

PubChem Compound Summary for CID 2733134, this compound. [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of butan-1-ol fragmentation pattern. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of butan-1-ol. [Link]

-

Chegg.com. (2020). Examine the 1H and 13C NMR spectra supplied for 1-butanol. [Link]

-

ResearchGate. (2013). IR Spectrum of Pure Butanol. [Link]

- Google Patents. (2015).

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts. [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

National Academies Press. (1996). B2: 1-Butanol. In Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 3. [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. [Link]

-

Georgia Institute of Technology. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

ResearchGate. (2024). Application of experimental design in the synthesis of 1-butanol from ethanol on mixed oxide catalysts at different mg/al molar ratios. [Link]

-

e-Publications@Marquette. (n.d.). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. [Link]

-

UC Davis. (n.d.). Quality Control and Applications of Mass Spectrometry-based Metabolomics. [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

Sources

- 1. This compound | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Butanol [webbook.nist.gov]

- 5. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. soft-tox.org [soft-tox.org]

- 7. accustandard.com [accustandard.com]

An In-Depth Technical Guide to the Molecular Weight of 1-Butanol-d10

Abstract

1-Butanol-d10 (Perdeuterated Butan-1-ol) is a stable isotope-labeled compound indispensable to modern analytical and metabolic research. Its utility as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies hinges on a precise understanding of its molecular weight and isotopic purity. This guide provides a comprehensive examination of the molecular weight of this compound, addressing both the theoretical calculations and the empirical methodologies required for its verification. We delve into the critical distinction between molecular weight and monoisotopic mass, detail the experimental workflows for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the principles of quality control that ensure data integrity for researchers, scientists, and drug development professionals.

Foundational Concepts: this compound in a Scientific Context

This compound is an isotopologue of 1-butanol where all ten hydrogen atoms (¹H) have been substituted with their stable, heavier isotope, deuterium (²H or D). This substitution imparts a significant mass shift without appreciably altering the compound's chemical properties, making it an ideal internal standard for analytical quantification.[1] In drug development, deuteration can subtly alter metabolic pathways due to the kinetic isotope effect, a phenomenon leveraged to develop drugs with improved pharmacokinetic profiles.

The chemical structure is represented by the linear formula CD₃(CD₂)₂CD₂OD. This complete deuteration results in a nominal mass increase of 10 Daltons compared to its non-labeled counterpart, 1-Butanol (C₄H₁₀O).[2]

Theoretical Mass Determination: A Tale of Two Weights

A frequent point of confusion in mass analysis is the distinction between molecular weight (or molar mass) and monoisotopic mass. For a molecule like this compound, which is composed of elements with multiple stable isotopes, this distinction is paramount.

-

Monoisotopic Mass: This is the mass of a molecule calculated using the exact mass of the most abundant isotope of each constituent element. It represents the mass of a single, specific isotopic combination. This value is crucial in high-resolution mass spectrometry, where individual isotopic peaks are resolved.

-

Molecular Weight (Molar Mass): This is the weighted average mass of all naturally occurring isotopes of the constituent atoms in a molecule. This value is used in stoichiometric calculations involving bulk quantities of a substance (e.g., grams or moles).

Calculation of Masses

The theoretical masses are calculated as follows:

| Atomic Species | Monoisotopic Mass (Da) | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | 12.000000 | 12.011 |

| Oxygen (O) | 15.994915 | 15.999 |

| Deuterium (D) | 2.014102 | 2.014 |

Monoisotopic Mass Calculation: (4 × 12.000000) + (1 × 15.994915) + (10 × 2.014102) = 84.135935 Da This aligns with the accurate mass values provided by chemical suppliers.[3][4]

Molecular Weight Calculation: (4 × 12.011) + (1 × 15.999) + (10 × 2.014) = 84.183 g/mol This value is commercially reported as 84.18 g/mol .[3][4][5][6][7]

Summary of Key Physicochemical Data

The fundamental properties of this compound are summarized below for reference.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₁₀O | |

| Linear Formula | CD₃(CD₂)₂CD₂OD | |

| CAS Number | 34193-38-9 | [4][5] |

| Molecular Weight | 84.18 g/mol | [3][4][5][6] |

| Accurate Mass | 84.1359 Da | [4] |

| Density | 0.920 g/mL at 25 °C | [5] |

| Boiling Point | 116-118 °C | [5] |

| Isotopic Purity | ≥98 atom % D | [6][7] |

Experimental Verification: An Orthogonal Approach

Theoretical calculations provide a benchmark, but only empirical analysis can confirm the identity, purity, and molecular weight of a synthesized batch of this compound. The gold standard approach is orthogonal, employing multiple, independent analytical techniques. Here, we detail the use of Mass Spectrometry (MS) for mass confirmation and Nuclear Magnetic Resonance (NMR) for structural and isotopic purity validation.

Mass Spectrometry for Accurate Mass Confirmation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular mass of a compound. For a volatile, low-molecular-weight species like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[8] GC provides excellent separation from potential impurities, while the mass spectrometer serves as a highly specific and sensitive detector, directly measuring the mass-to-charge ratio (m/z) of the ionized molecule. This allows for direct comparison with the theoretical monoisotopic mass.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 1-Butanol - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (n-Butyl Alcohol-d10) | LGC Standards [lgcstandards.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to 1-Butanol-d10 (CAS: 34193-38-9) for Advanced Research Applications

Introduction: The Strategic Advantage of Deuterium Labeling

In the landscape of modern chemical and pharmaceutical research, precision is paramount. Stable isotope labeling, particularly the replacement of hydrogen (¹H) with its heavier, non-radioactive isotope deuterium (²H or D), has emerged as a cornerstone technique for achieving unparalleled accuracy in analytical and metabolic studies.[] Deuterated compounds are not merely analogs; they are sophisticated tools that unlock deeper insights into reaction mechanisms, pharmacokinetics, and quantitative analysis.

This guide provides a comprehensive technical overview of 1-Butanol-d10 (Perdeuterated 1-Butanol; CAS 34193-38-9), a fully deuterated isotopologue of 1-butanol. We will delve into its fundamental properties, the scientific rationale for its use, rigorous quality control methodologies, and its principal applications as a gold-standard internal standard and a metabolic tracer. This document is intended for researchers, analytical scientists, and drug development professionals who leverage isotopically labeled compounds to enhance the integrity and precision of their work.

Physicochemical Properties and Specifications

This compound is chemically identical to its protium analog in terms of reactivity but differs in mass. This distinction is the foundation of its utility. Its physical properties are nearly identical, ensuring it behaves predictably in chromatographic systems while being unambiguously distinguishable by mass spectrometry.

| Property | Value | Reference(s) |

| CAS Number | 34193-38-9 | [2][3] |

| Chemical Formula | C₄D₁₀O (CD₃(CD₂)₂CD₂OD) | [4] |

| Molecular Weight | 84.18 g/mol | [2][3] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane | [2][3] |

| Appearance | Colorless liquid | [5] |

| Density | ~0.920 g/mL at 25°C | [3][4][5] |

| Boiling Point | 116-118 °C | [3][5] |

| Refractive Index | n20/D ~1.3956 | [4][5] |

| Isotopic Purity | Typically ≥98 atom % D | [4][5] |

| Chemical Purity | Typically ≥99% | [4][5] |

| Mass Shift vs. Analyte | M+10 | [4][5] |

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The strategic value of deuterium labeling in drug development and metabolic studies is rooted in the Kinetic Isotope Effect (KIE) .[6][7] The carbon-deuterium (C-D) bond is energetically stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.[]

In a biological context, this is most relevant to metabolism mediated by enzymes like the cytochrome P450 (CYP) superfamily.[9] By replacing hydrogen atoms at known metabolic "soft spots" with deuterium, the rate of metabolic breakdown can be significantly reduced.[10] This can lead to an improved pharmacokinetic profile, such as a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower required dose.[7]

Figure 1: Conceptual diagram of the Kinetic Isotope Effect (KIE).

Synthesis and Quality Control: Ensuring Analytical Integrity

The synthesis of highly enriched deuterated compounds requires specialized methodologies. While various strategies exist, a common approach for producing deuterated alcohols involves the reduction of a corresponding ester or carboxylic acid using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), or using D₂O as the deuterium source with a suitable catalyst.[][11][12]

However, for the end-user, the most critical aspect is not the synthetic route but the rigor of the quality control (QC) process that certifies the final product. A self-validating protocol for deuterated standards relies on a multi-technique analytical workflow to guarantee identity, chemical purity, and isotopic enrichment.

Figure 2: A robust Quality Control (QC) workflow for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for confirming the sites of deuteration and quantifying isotopic enrichment.[13] ¹H NMR is used to quantify any residual proton signals, while ²H NMR can directly observe the deuterium nuclei, confirming their positions.[14]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this analysis confirms the molecular weight of the deuterated compound and verifies the expected mass shift (M+10 for this compound vs. 1-butanol).[15] It is also crucial for identifying any lower-mass isotopologues (e.g., d9, d8).

-

Chromatography (GC/HPLC): This technique is used to determine the chemical purity of the compound, ensuring that the product is free from non-isotopic impurities that could interfere with analysis.

Core Applications in Research and Development

The Gold Standard Internal Standard for Mass Spectrometry

The most prevalent application of this compound is as an internal standard (IS) for the quantitative analysis of 1-butanol by LC-MS or GC-MS.[16] An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis but be clearly distinguishable.[17] this compound excels in this role for several reasons:

-

Co-elution: Its physicochemical properties are nearly identical to 1-butanol, causing it to elute at the same retention time in chromatography. This ensures that any matrix effects or variations in instrument response affect both the analyte and the IS equally.[18]

-

Distinct Mass: The +10 Da mass difference provides a clean, unambiguous separation in the mass spectrometer, preventing any signal overlap.

-

Similar Ionization Efficiency: It ionizes with the same efficiency as 1-butanol, leading to a stable and predictable response ratio.

This allows the IS to correct for analyte loss during sample extraction, derivatization, and injection, as well as to compensate for ion suppression or enhancement caused by the sample matrix.[16]

This protocol provides a self-validating framework for the precise quantification of 1-butanol in a complex biological matrix.

-

Preparation of Standards and Solutions:

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-butanol (analyte) and this compound (Internal Standard) in methanol.

-

Calibration Standards: Perform serial dilutions of the 1-butanol stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock to 100 ng/mL in methanol.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS spiking solution. Vortex briefly. Causality: Spiking the IS early ensures it accounts for variability in all subsequent steps.

-

Add 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of ethyl acetate. Transfer to a GC vial with a micro-insert.

-

-

GC-MS Analysis:

-

GC System: Agilent 8890 or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Oven Program: 40°C hold for 2 min, ramp to 150°C at 20°C/min, hold for 1 min.

-

MS System: Agilent 5977 or equivalent, operating in Electron Ionization (EI) mode.

-

Analysis Mode: Selected Ion Monitoring (SIM).

-

1-Butanol (Analyte): Monitor m/z 56, 43.

-

This compound (IS): Monitor m/z 66, 49. Causality: SIM mode provides maximum sensitivity and selectivity by monitoring only characteristic fragment ions.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) for all calibrators and samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x weighting.

-

Determine the concentration of 1-butanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Tracer in Metabolic and Pharmacokinetic (DMPK) Studies

This compound is an invaluable tool for studying the metabolic fate of 1-butanol.[19] In vertebrates, 1-butanol is metabolized in a manner analogous to ethanol.[20] This predictable pathway allows researchers to use the deuterated version to trace uptake, distribution, and clearance without the confounding presence of endogenous 1-butanol, which can be produced by gut microbiota.[21]

Figure 3: The primary metabolic pathway of this compound in vertebrates.

By administering this compound and subsequently analyzing biological fluids (blood, urine) by LC-MS/MS, one can precisely quantify the parent compound and its key deuterated metabolites, Butyraldehyde-d9 and Butyric Acid-d9. This provides clear, unambiguous data on the rate of metabolism and clearance pathways, free from endogenous interference.

Handling, Storage, and Safety

While deuterium is non-radioactive, this compound retains the chemical hazards of its non-deuterated analog.[2] It is essential to adhere to strict safety protocols.

GHS Hazard Classification: [5]

-

Physical Hazards: H226: Flammable liquid and vapor.

-

Health Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

-

Safe Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames. Ground all containers and transfer equipment to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[22] Many deuterated solvents are hygroscopic; exposure to atmospheric moisture can lead to H-D exchange, compromising isotopic purity.[23] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term use.

Conclusion

This compound (CAS 34193-38-9) is a powerful and versatile tool for the modern research scientist. Its utility is grounded in the fundamental principles of isotope chemistry, providing a means to significantly enhance the accuracy and reliability of quantitative mass spectrometry and to elucidate complex metabolic pathways. When supported by rigorous quality control and handled with appropriate safety measures, this compound serves as an indispensable component in drug development, clinical diagnostics, and advanced chemical research, enabling a level of analytical certainty that is otherwise unattainable.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733134, this compound. Available at: [Link]

-

CP Lab Safety. 1-Butanol- D10 99% Atom D1 grams. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. Available at: [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. Available at: [Link]

-

Wikipedia. 1-Butanol. Available at: [Link]

- Google Patents. CN110128233B - Preparation method of deuterated alcohol compound.

-

National Institute of Standards and Technology. 1-Butanol - NIST WebBook. Available at: [Link]

-

Prous Science. The kinetic isotope effect in the search for deuterated drugs. Available at: [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

-

ResearchGate. Synthesis of Deuterated Alcohols, Aldehydes, and Cetilistat. Available at: [Link]

-

National Academies of Sciences, Engineering, and Medicine. (1996). B2: 1-Butanol. In Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 3. Available at: [Link]

-

Chen, L., et al. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC Bioinformatics, 20(1), 563. Available at: [Link]

-

Yuan, T. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Available at: [Link]

-

An, J., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Synlett, 32(01), 51-56. Available at: [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of butan-1-ol. Available at: [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 263, 1-Butanol. Available at: [Link]

-

Foti, R. S., & Fisher, M. B. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206264. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. Available at: [Link]

-

Nanalysis. (2021). Deuterated Solvents. Available at: [Link]

-

ResearchGate. Simplified metabolic pathway for the production of 1-butanol. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is Deuterium Exchange In NMR? Available at: [Link]

-

ArtMolecule. Stable Isotopes - Labeled Compounds. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Zeng, Y., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Available at: [Link]

-

Canadian Science Publishing. SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Available at: [Link]

-

Livestock Metabolome Database. Metabocard for 1-Butanol (LMDB00452). Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

Wikipedia. Deuterated drug. Available at: [Link]

-

ARMAR Isotopes. This compound. Available at: [Link]

-

Association for Diagnostics & Laboratory Medicine. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available at: [Link]

Sources

- 2. This compound | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound D 99atom 34193-38-9 [sigmaaldrich.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Portico [access.portico.org]

- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 1-Butanol - Wikipedia [en.wikipedia.org]

- 20. Read "Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 3" at NAP.edu [nationalacademies.org]

- 21. Livestock Metabolome Database: Showing metabocard for 1-Butanol (LMDB00452) [lmdb.ca]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

isotopic purity of 1-Butanol-d10

An In-Depth Technical Guide to the Isotopic Purity of 1-Butanol-d10

Introduction

In the landscape of modern analytical chemistry and drug development, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, deuterated molecules—where hydrogen atoms are replaced by their heavier isotope, deuterium—have gained prominence. This compound (CAS: 34193-38-9, Formula: CD₃(CD₂)₃OD) is a fully deuterated analog of 1-butanol that serves as a critical internal standard for mass spectrometry-based quantification, a tracer in metabolic studies, and a building block for complex deuterated molecules.[1][2][3][4]

However, the utility of this compound is fundamentally dependent on a characteristic that extends beyond conventional chemical purity: its isotopic purity . The presence of molecules with incomplete deuterium incorporation (isotopologues) can introduce significant variability and error, undermining the integrity of experimental data.[5][6] This guide provides a comprehensive technical overview of the , detailing its importance, methods of characterization, and the causality behind rigorous analytical validation for researchers, scientists, and drug development professionals.

The Foundational Importance of Isotopic Purity

While chemical purity quantifies the absence of different chemical entities, isotopic purity defines the degree to which a specific isotope is present at all designated positions within a molecule.[7] For a deuterated compound, this distinction is paramount. It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a population of chemically identical molecules that differ in their isotopic composition.[5] Understanding this landscape requires a specific lexicon.

-

Isotopic Enrichment: Refers to the percentage of deuterium found at a specific labeled position within a molecule. For instance, a starting material with "99.5% D enrichment" means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom.[5]

-

Isotopologues: These are molecules that differ only in their isotopic composition. A batch of this compound will inevitably contain small amounts of 1-Butanol-d9, 1-Butanol-d8, and so on.[5]

-

Species Abundance: This term describes the percentage of the entire molecular population that has a specific, complete isotopic makeup. It is the most direct measure of the final product's isotopic purity.[5]

The consequences of inadequate isotopic purity are severe. In quantitative mass spectrometry, the presence of less-deuterated isotopologues in an internal standard can interfere with the signal of the native analyte, leading to inaccurate measurements. In drug metabolism and pharmacokinetic (DMPK) studies, isotopic impurities can lead to the misinterpretation of metabolic pathways and rates.[6][8] Consequently, regulatory bodies such as the FDA mandate rigorous characterization of the isotopologue profile for any deuterated active pharmaceutical ingredient (API).[5]

Synthesis and Origins of Isotopic Variation

The industrial production of non-deuterated 1-butanol typically involves the hydroformylation of propene to butyraldehyde, which is subsequently hydrogenated.[9] The synthesis of this compound follows analogous pathways but utilizes deuterated source materials, such as deuterium gas (D₂) for the hydrogenation step.

Isotopic impurities are introduced through several mechanisms during and after synthesis:

-

Incomplete Deuteration: The primary source of impurities is the incomplete substitution of hydrogen for deuterium, stemming from equilibrium limitations or kinetic factors in the reaction.

-

Reagent Impurities: The presence of protic impurities (e.g., residual H₂O) in solvents or reagents can introduce hydrogen into the molecular structure.

-

Post-Synthesis H/D Exchange: Hydrogen-Deuterium (H/D) exchange can occur if the compound is exposed to protic substances, especially for the hydroxyl (-OD) group, which is labile and can readily exchange its deuterium with protons from atmospheric moisture or protic solvents.[10]

Analytical Workflow for Isotopic Purity Characterization

A robust, self-validating system for characterizing this compound relies on the orthogonal application of multiple analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[7][11] This integrated approach provides a complete picture of both the distribution of isotopologues and the overall isotopic enrichment.

Mass Spectrometry (MS) for Isotopologue Distribution

Causality: High-resolution mass spectrometry (HR-MS) is the definitive technique for resolving and quantifying individual isotopologues.[10] Because each substitution of a deuterium for a hydrogen atom increases the molecular weight by approximately 1.006 Da, HR-MS can separate the ion signals corresponding to the d10, d9, d8, etc., species. This allows for the direct calculation of species abundance, providing the most accurate representation of isotopic purity.[5]

Experimental Protocol: LC-ESI-HR-MS Analysis

-

Standard Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable aprotic solvent like acetonitrile to prevent H/D exchange of the hydroxyl group.

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. While extensive separation is not needed for a pure standard, a short C18 column can be used to separate the analyte from any potential non-volatile impurities.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions, [M+H]⁺.

-

Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) with a resolution setting of >70,000 to ensure baseline separation of the isotopologue signals.

-

Data Processing: a. Extract the ion chromatograms for the theoretical m/z of each isotopologue ([C₄D₁₀OH+H]⁺, [C₄D₉HOH+H]⁺, etc.). b. Integrate the peak areas for each isotopologue signal in the mass spectrum. c. Calculate the relative abundance of each species and normalize to 100% to determine the species abundance distribution.

Data Presentation: Hypothetical Isotopologue Distribution

| Isotopologue | Formula | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |

| This compound | C₄D₁₀O | 85.1892 | 99.55 |

| 1-Butanol-d9 | C₄D₉HO | 84.1829 | 0.41 |

| 1-Butanol-d8 | C₄D₈H₂O | 83.1767 | 0.03 |

| < d8 | - | - | < 0.01 |

| Total (Species Purity) | 99.55 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Causality: While MS excels at separating isotopologues, Proton NMR (¹H-NMR) is exceptionally sensitive for detecting and quantifying the minute amounts of residual hydrogen (protons) in a highly deuterated sample.[5] By integrating the signals of these residual protons and comparing them to a known internal standard of high chemical purity, one can accurately calculate the overall percentage of deuteration, or isotopic enrichment. This method validates the MS data and confirms the structural integrity of the molecule.[11][12]

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

-

Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable aprotic deuterated solvent (e.g., Acetonitrile-d3).

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure quantitative acquisition parameters are set, including a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a calibrated 90° pulse.

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Data Processing: a. Carefully phase and baseline-correct the spectrum. b. Integrate the area of the known internal standard's signal (A_std). c. Integrate the areas of all residual proton signals from the this compound sample (A_sample). These will appear as very small peaks in the regions corresponding to the CH₃, -CH₂-, and -OH groups.

-

Calculation: Calculate the isotopic enrichment using the following formula, accounting for the number of protons for each signal: Isotopic Enrichment (%) = (1 - [(A_sample / N_sample) / (A_std / N_std)] * (W_std / W_sample) * (MW_sample / MW_std)) * 100 Where N is the number of protons, W is the weight, and MW is the molecular weight.

Data Presentation: Typical ¹H-NMR Results Summary

| Parameter | Specification | Result | Method |

| Isotopic Enrichment | ≥ 99.0 atom % D | 99.6 atom % D | ¹H-NMR |

| Residual -CH₃ Signal | Report | < 0.05% | ¹H-NMR |

| Residual -CH₂- Signals | Report | < 0.30% | ¹H-NMR |

| Residual -OH Signal | Report | < 0.05% | ¹H-NMR |

A Self-Validating System: The Synergy of MS and NMR

Relying on a single analytical technique is insufficient for a complete and trustworthy assessment of isotopic purity. NMR and MS provide complementary and confirmatory data, forming a self-validating analytical system.[7][11]

NMR confirms the structural integrity and provides a highly accurate measure of total deuterium content, while MS reveals the precise distribution of that deuterium across the molecular population.[5][11] A discrepancy between the two methods would indicate a potential issue, such as an unexpected isotopologue distribution or the presence of a protonated impurity, demanding further investigation.

Conclusion: Upholding Data Integrity

The characterization of this compound and other deuterated compounds represents a paradigm shift from traditional purity analysis.[5] Isotopic purity is not a footnote to chemical purity but a critical quality attribute that dictates the compound's performance and the validity of the data it helps generate. A rigorous, multi-technique approach combining high-resolution mass spectrometry and quantitative NMR spectroscopy is non-negotiable. This self-validating system ensures that the isotopic composition is transparently and accurately defined, meeting the stringent expectations of scientific research, drug development, and regulatory agencies.[5][6] By implementing these robust analytical protocols, researchers can ensure that the "deuterium difference" is both predictable and reliable, safeguarding the integrity of their work.

References

-

Title: 1-Butanol Source: Wikipedia URL: [Link]

-

Title: this compound | C4H10O | CID 2733134 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods, Royal Society of Chemistry URL: [Link]

-

Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: ResearchGate (originally Rapid Communications in Mass Spectrometry) URL: [Link]

-

Title: Deuterium Labeled Compounds Source: Zeochem URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Analysis of Post Mortem Samples for Blood Alcohol Content Source: Phenomenex Applications URL: [Link]

-

Title: Isotopic Labeling of Metabolites in Drug Discovery Applications Source: PubMed, National Library of Medicine URL: [Link]

-

Title: How to determine the purity of deuterated solvents by NMR Spectroscopy? Source: ResearchGate URL: [Link]

Sources

- 1. This compound | C4H10O | CID 2733134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 4. 1-丁醇-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Butanol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Section 1: Introduction and Scope

An In-Depth Technical Guide to the Safe Handling of 1-Butanol-d10

This compound (CAS: 34193-38-9), the fully deuterated isotopologue of n-butanol, is a crucial solvent and reagent in advanced scientific research.[1][2] Its applications range from serving as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy to its use as a tracer in metabolic pathway and reaction mechanism studies. While the substitution of protium with deuterium alters its molecular weight (84.18 g/mol ) and certain spectroscopic properties, the fundamental chemical reactivity and associated hazards remain virtually identical to its non-deuterated counterpart, 1-Butanol (CAS: 71-36-3).[1][3]

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of datasheet information to offer a self-validating system of protocols and a causal understanding of the risks involved. The safety principles and data presented herein are derived from authoritative sources for 1-Butanol and are directly applicable to this compound.

Section 2: Hazard Identification and Risk Profile

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The substance is classified under the Globally Harmonized System (GHS) with multiple significant hazards that demand rigorous control measures.[4][5][6]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[5][6][7] | 🔥 |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4][5][6] | ❗ |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6] | ❗ |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5][6][8][9][10] | corrosive |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][6][10][11] | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[4][5][6][10][11] | ❗ |

Elucidation of Core Hazards

-

Flammability: With a flash point of approximately 34-35°C, this compound can form flammable vapor-air mixtures at or near standard room temperatures.[8][11] Its vapors are denser than air and can travel considerable distances to an ignition source, leading to a "flashback" event.[6][10][12][13] This property necessitates stringent control of ignition sources and mandates handling in well-ventilated areas.

-

Serious Eye Damage (Category 1): This is the most severe health hazard. The classification as Category 1 signifies a risk of irreversible eye damage or blindness.[6][9] The chemical's properties can cause significant corrosion to eye tissue upon contact. This is not mere irritation; it is a critical risk that makes the use of sealed safety goggles or face shields non-negotiable.

-

Systemic and Organ Toxicity: Ingestion of this compound can lead to central nervous system depression, headaches, dizziness, and gastrointestinal distress.[9][11] Inhalation of high concentrations of vapor can irritate the respiratory tract and cause narcotic effects, including drowsiness and a reduced awareness of other laboratory hazards.[4][8][9][11]

Section 3: Physicochemical Properties for Risk Assessment

Effective risk assessment depends on understanding the physical behavior of the chemical. These properties dictate appropriate storage conditions, handling techniques, and emergency response.

| Property | Value | Significance in Safety Assessment |

| Molecular Formula | C4D10O | Confirms the deuterated nature of the compound. |

| Molecular Weight | 84.18 g/mol [1][11] | Higher than non-deuterated butanol (74.12 g/mol ). |

| Appearance | Colorless, clear liquid[11] | Lack of color can make spills difficult to see. |

| Boiling Point | 116 - 118 °C[11] | Relatively low boiling point contributes to vapor generation. |

| Flash Point | 34 - 35 °C (closed cup)[8][11] | Critical Fire Hazard. Flammable vapors can be present at ambient temperatures. |

| Density | ~0.920 g/mL at 25 °C[3][11] | Vapors are heavier than air, increasing the risk of accumulation in low-lying areas. |

| Autoignition Temperature | ~340 - 343 °C[8][14] | The temperature at which the substance will ignite without an external spark. |

| Flammability Limits in Air | Lower (LFL): 1.4% / Upper (UFL): 11.2%[8][14] | Defines the concentration range in air that can support combustion. |

Section 4: The Hierarchy of Controls: A Proactive Safety Framework

The most effective safety programs prioritize proactive hazard control over reactive measures. The hierarchy of controls is a systematic approach to mitigating risk, with the most effective measures at the top.

-

Elimination/Substitution: In research, eliminating a necessary deuterated solvent is often impossible. Substitution could involve selecting a less hazardous deuterated solvent if the experimental parameters permit, though this is rare for specific applications like NMR.

-

Engineering Controls: This is the primary method for controlling hazards associated with this compound. All work should be conducted in a certified chemical fume hood to control flammable and toxic vapors.[4] Use of explosion-proof equipment in areas of high usage is also a critical engineering control.[8][15]

-

Administrative Controls: These are the protocols and procedures you follow. This includes proper labeling of containers, restricting access to storage areas, and ensuring all personnel have received documented, substance-specific safety training.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect against residual risk that cannot be eliminated by other controls. It does not remove the hazard. For this compound, this is a critical and mandatory control measure.

Section 5: Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Storage Protocol

-

Pre-Handling Assessment: Before use, confirm the fume hood is operational and the sash is at the appropriate working height. Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Grounding and Bonding: To prevent ignition from static electricity, ground and bond the dispensing container and the receiving vessel, especially when transferring large volumes.[8][9][15]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[8][12] Dispense the minimum quantity required for the experiment. Keep the primary container tightly sealed when not in use.[8][9]

-

Heating: Never heat this compound with an open flame. Use a regulated heating mantle, water bath, or sand bath.

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[8][10][12] Ensure the container is tightly closed.[6][9] Store separately from incompatible materials such as strong oxidizing agents, alkali metals, and acid chlorides.[6][8][16]

SOP 2: Personal Protective Equipment (PPE) Protocol

-

Eye and Face Protection: Wear chemical splash goggles with side shields that meet EN 166 (EU) or NIOSH (US) standards.[11] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves tested according to EN 374.[7][11] The specific glove material (e.g., butyl rubber, Viton) should be selected based on breakthrough time. Always inspect gloves for damage before use and use proper removal technique to avoid contaminating skin.[11]

-

Lab Coat: A flame-retardant lab coat is required.[11] Ensure it is fully buttoned.

-

-

Respiratory Protection: If engineering controls fail or for emergency response, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[11][16] Respirator use must be part of a formal respiratory protection program.

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Protocol 6.1: Accidental Release and Spill Cleanup

-

Immediate Actions: Remove all sources of ignition from the area immediately.[10][11][15] Ensure the area is well-ventilated.[10][11]

-

Containment: For small spills, absorb with an inert, non-combustible material like sand, diatomaceous earth, or a universal binding agent.[4][7][14] Do not use combustible materials like sawdust.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the appropriate safety officer.

Protocol 6.2: First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[8][9][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][13] Seek immediate medical attention.[9][11]

-

Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][11][12] Seek medical attention if irritation persists.[9]

-

Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10][11] Remove contact lenses if present and easy to do.[7][8] Transport to an emergency medical facility without delay.

-

Ingestion: Do NOT induce vomiting, as this can lead to aspiration of the chemical into the lungs.[10][11][13] If the person is conscious, rinse their mouth with water.[9][10][11] Never give anything by mouth to an unconscious person.[10][11][13] Seek immediate medical attention.[4][10][11]

Protocol 6.3: Fire-Fighting Procedures

-

Suitable Extinguishers: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][6][10][11][14][16] A water spray can be used to cool fire-exposed containers but a direct water jet may spread the flammable liquid.[4][9][13]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7][10][13][16]

-

Explosion Hazard: Be aware that containers may explode when heated.[12][13] If possible, fight the fire from a distance or a protected location.[6][10]

Section 7: Toxicological Profile

Understanding the toxicological data underscores the importance of preventing exposure.

| Route | Species | Test | Value | Classification |

| Oral | Rat | LD50 | 790 mg/kg[6][10] | Harmful if swallowed |

| Inhalation | Rat | LC50 | 8000 ppm (4 hours)[6][10] | May cause respiratory irritation/drowsiness |

| Dermal | Rabbit | LD50 | 3400 mg/kg[6][10] | Causes skin irritation |

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes.[8][12] Ingestion is less common but highly dangerous.[8][12]

-

Symptoms of Acute Exposure: Symptoms can include irritation to the eyes, nose, and throat, as well as headache, dizziness, drowsiness, and nausea.[9] Severe eye contact can cause permanent damage.[8][9]

-

Chronic Exposure: Prolonged or repeated skin contact can cause defatting and dermatitis (dry, cracked skin).[13] Long-term exposure may have effects on the liver and kidneys.[6][10][13]

Section 8: Conclusion

This compound is an invaluable tool in modern research, but its utility is matched by its significant hazards. Its flammability, potential for causing severe eye damage, and acute toxicity demand a comprehensive and proactive approach to safety. Adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by rigorous administrative protocols and mandatory personal protective equipment—is essential. By understanding the causality behind these safety measures and being prepared with robust emergency protocols, researchers can confidently and safely harness the scientific benefits of this compound.

Section 9: References

-

Safety Data Sheet: 1-Butanol. (n.d.). Carl ROTH.

-

1-Butanol - Safety Data Sheet. (2024).

-

1-Butanol (Spectranalyzed) - SAFETY DATA SHEET. (2009). Fisher Scientific.

-

SAFETY DATA SHEET. (2023). Thermo Fisher Scientific.

-

This compound - Safety Data Sheet. (2026). ChemicalBook.

-

1-BUTANOL. (n.d.). Ataman Kimya.

-

Safety Data Sheet 1-Butanol DANGER. (n.d.).

-

Butanol 1- (HSG 3, 1987). (1987). Inchem.org.

-

1-Butanol MSDS: Safety Data Sheet | Chemical Hazards & First Aid. (n.d.). Studylib.

-

chemical label this compound. (n.d.).

-

Material Safety Data Sheet - 1-Butanol MSDS. (2005).

-

Safety Data Sheet: 1-Butanol. (n.d.). Carl ROTH.

-

Safety Data Sheet. (n.d.).

-

Safety Data Sheet. (2017). Sigma-Aldrich.

-

CAS 34193-38-9 this compound. (n.d.). Alfa Chemistry.

-

This compound | C4H10O | CID 2733134. (n.d.). PubChem - NIH.

-

This compound D 99atom 34193-38-9. (n.d.). Sigma-Aldrich.

-

1-Butanol- D10 99% Atom D1 grams. (n.d.). CP Lab Safety.

-

This compound | CAS 34193-38-9. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. agilent.com [agilent.com]

- 5. chemical-label.com [chemical-label.com]

- 6. geneseo.edu [geneseo.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. opcw.org [opcw.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. studylib.net [studylib.net]

- 14. home.miracosta.edu [home.miracosta.edu]

- 15. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]

- 16. Butanol 1- (HSG 3, 1987) [inchem.org]

A Senior Application Scientist's Guide to Commercial Sources and Quality Verification of 1-Butanol-d10 for Research and Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sources of 1-Butanol-d10. It also offers field-proven insights into the critical quality control parameters and verification methodologies essential for ensuring the integrity of this isotopically labeled compound in demanding research applications.

Introduction: The Role of this compound in Scientific Advancement

This compound (n-butyl alcohol-d10), a deuterated isotopologue of 1-butanol, serves as an invaluable tool in a multitude of scientific disciplines, most notably in drug metabolism and pharmacokinetic (DMPK) studies, metabolic research, and as an internal standard in analytical chemistry. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a greater mass to the molecule. This seemingly subtle alteration provides a powerful analytical tracer without significantly altering the compound's chemical properties.

The primary utility of this compound stems from the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen. This can lead to a slower rate of metabolic cleavage of C-D bonds compared to C-H bonds, a phenomenon that can be leveraged to probe metabolic pathways and enhance the metabolic stability of drug candidates.[1] Furthermore, its distinct mass signature makes it an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of its non-labeled counterpart in complex biological matrices.[2]

Given its critical role in generating reliable and reproducible data, the selection of a high-quality commercial source for this compound is a paramount consideration for any research endeavor. This guide will navigate the landscape of commercial suppliers and provide a robust framework for the quality verification of this essential research chemical.

The Commercial Landscape: A Comparative Analysis of this compound Suppliers

Several reputable chemical suppliers specialize in the synthesis and provision of high-purity deuterated compounds. For researchers seeking to procure this compound, a careful evaluation of the product specifications from various vendors is crucial. The following table summarizes the offerings from prominent suppliers in the field.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity (atom % D) | Chemical Purity | Available Documentation |

| Sigma-Aldrich (Merck) | This compound | 34193-38-9 | CD₃(CD₂)₂CD₂OD | ≥99% | ≥99% (CP) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |

| Cambridge Isotope Laboratories, Inc. (CIL) | tert-Butanol-d₁₀ | 53001-22-2 | (CD₃)₃COD | 98% | 98% | CoA, SDS[3] |

| Santa Cruz Biotechnology, Inc. | This compound | 34193-38-9 | C₄D₁₀O | Not explicitly stated; refer to lot-specific CoA | Not explicitly stated; refer to lot-specific CoA | SDS, CoA available upon request |

| LGC Standards | This compound (n-Butyl Alcohol-d10) | 34193-38-9 | C₄D₁₀O | Not explicitly stated; refer to lot-specific certificate | Not explicitly stated; refer to lot-specific certificate | Certificate of Analysis with exact weight options[4] |

Note: Isotopic purity, expressed as atom percent deuterium (atom % D), is a critical parameter indicating the percentage of deuterium atoms at the labeled positions. Chemical purity refers to the percentage of the desired chemical entity, irrespective of its isotopic composition.

Ensuring Scientific Integrity: A Framework for Quality Verification

The adage "trust, but verify" is a cornerstone of rigorous scientific practice. While commercial suppliers provide certificates of analysis, an independent verification of the isotopic and chemical purity of this compound is a prudent step to ensure the validity of experimental results.

The Causality Behind Stringent Quality Control

Impurities in a deuterated standard can have profound consequences on experimental outcomes. For instance, the presence of residual protio-isotopologue (1-Butanol) can interfere with the quantification of the target analyte in mass spectrometry. Similarly, chemical impurities can introduce extraneous peaks in NMR spectra, complicating structural elucidation, or even exhibit unintended biological activity in in-vitro or in-vivo studies.

The following workflow diagram illustrates a systematic approach to supplier selection and in-house quality verification of this compound.

Caption: A logical workflow for the procurement and quality assurance of this compound.

Experimental Protocols for Quality Verification

The following are detailed, step-by-step methodologies for the two primary analytical techniques employed in the quality control of this compound.

3.2.1. Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the isotopic enrichment of deuterated compounds.[5][6] While ¹H NMR can be used to quantify the residual proton signals, ²H (Deuterium) NMR provides a more direct measure of deuteration.

Protocol: Isotopic Enrichment Analysis by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6). The choice of solvent should ensure the sample is fully dissolved.

-

Add a known quantity of an internal standard with a well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene). This will allow for quantitative analysis.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery between scans.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signals corresponding to the different positions in the 1-butanol molecule.

-

Integrate the signal of the internal standard.

-

Calculate the concentration of the residual protio-species based on the integral of the internal standard.

-

The isotopic purity (atom % D) can then be calculated by comparing the amount of the residual protio-species to the total amount of the compound.

-

3.2.2. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile chemical impurities.[7]

Protocol: Chemical Purity Analysis by GC-MS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.

-

-

GC-MS Data Acquisition:

-

Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar column like a DB-624 or equivalent).[7]

-

Use a temperature program that effectively separates this compound from potential impurities. A typical program might start at 40°C and ramp up to 200°C.

-

The mass spectrometer should be operated in full scan mode to identify any unknown impurities.

-

-

Data Processing and Analysis:

-

Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC).

-

Calculate the area percentage of each impurity relative to the total peak area. This provides a semi-quantitative measure of chemical purity.

-

Identify significant impurities by comparing their mass spectra to a reference library (e.g., NIST).

-

Practical Applications in Research and Drug Development

The utility of high-purity this compound extends across various stages of the drug development pipeline.

-

Metabolic Stability and Pathway Identification: In early-stage drug discovery, deuterated analogs of lead compounds are synthesized to investigate their metabolic fate. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can identify sites of metabolic lability and design strategies to improve drug half-life.[1]

-

Pharmacokinetic Studies: Deuterated internal standards are essential for the accurate quantification of drug candidates and their metabolites in biological fluids during preclinical and clinical pharmacokinetic studies.[2][8] The co-elution of the deuterated standard with the analyte in LC-MS analysis allows for correction of matrix effects and variations in instrument response, leading to highly reliable concentration data.

-

Metabolic Flux Analysis: In systems biology and metabolic engineering, stable isotope tracers like this compound can be used to track the flow of metabolites through complex biochemical networks, providing insights into cellular metabolism and disease states.

Safe Handling and Storage: Preserving Purity and Ensuring Safety

The integrity of this compound can be compromised by improper handling and storage. Deuterated solvents are often hygroscopic and can exchange deuterium with atmospheric moisture, leading to a decrease in isotopic purity.

Key Recommendations:

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[9] Many suppliers recommend refrigeration to minimize degradation.[10]

-

Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[11] Use clean, dry glassware and syringes for transfers.

-